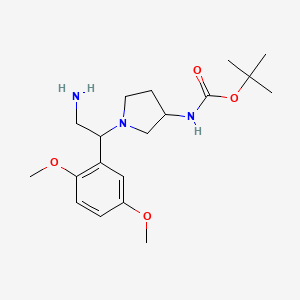

tert-Butyl (1-(2-amino-1-(2,5-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

886364-61-0 |

|---|---|

Molecular Formula |

C19H31N3O4 |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

tert-butyl N-[1-[2-amino-1-(2,5-dimethoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C19H31N3O4/c1-19(2,3)26-18(23)21-13-8-9-22(12-13)16(11-20)15-10-14(24-4)6-7-17(15)25-5/h6-7,10,13,16H,8-9,11-12,20H2,1-5H3,(H,21,23) |

InChI Key |

OQIIVSXXNYALGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=C(C=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of tert-Butyl Pyrrolidin-3-ylcarbamate

The Boc-protected pyrrolidine precursor is synthesized via hydrogenolysis of a benzyl carbamate intermediate. For example, hydrogenation of benzyl (3R)-3-[(tert-butoxycarbonyl)(methyl)amino]pyrrolidine-1-carboxylate using 10% Pd/C in methanol under a hydrogen atmosphere achieves quantitative deprotection, yielding tert-butyl methyl[(3R)-pyrrolidin-3-yl]carbamate. This method avoids harsh acidic conditions, preserving the Boc group.

Reaction Conditions :

-

Catalyst: 10% Pd/C

-

Solvent: Methanol

-

Pressure: 1 atm H₂

-

Yield: >95% (crude)

Introduction of the 2-Amino-1-(2,5-Dimethoxyphenyl)ethyl Side Chain

Alkylation of Pyrrolidine with a Halogenated Precursor

A common strategy involves reacting the pyrrolidine nitrogen with a halogenated side chain. For instance, 2-chloro-1-(2,5-dimethoxyphenyl)ethylamine can be synthesized via Friedel-Crafts alkylation of 2,5-dimethoxybenzene with chloroacetonitrile, followed by reduction to the amine. Subsequent coupling with the Boc-protected pyrrolidine under basic conditions (e.g., DIEA in ethanol) affords the target compound.

Optimized Conditions :

Reductive Amination Approach

An alternative route employs reductive amination between the pyrrolidine amine and 2,5-dimethoxyphenylacetaldehyde. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine intermediate, yielding the secondary amine.

Advantages :

-

Avoids pre-functionalized halogenated reagents.

-

Higher atom economy.

Boc Protection and Deprotection Dynamics

Stability Under Hydrogenation Conditions

The Boc group remains intact during catalytic hydrogenation, as demonstrated by the synthesis of tert-butyl methyl[(3R)-pyrrolidin-3-yl]carbamate under 50 psi H₂ with 5% Pd/C. This stability enables sequential deprotection and functionalization steps without compromising the carbamate.

Acidic Deprotection

Trifluoroacetic acid (TFA) in dichloromethane efficiently removes the Boc group, regenerating the free amine. For example, treatment with 50% TFA in DCM at 25°C for 2 hours achieves complete deprotection.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Alkylation with DIEA | Ethanol, 80°C, 16h | 32–59% | Scalable, minimal side reactions |

| Reductive Amination | NaBH₃CN, MeOH, pH 5–6, 24h | 45–65% | No halogenated reagents required |

| Microwave-Assisted Coupling | Acetonitrile, 110°C, 16h | 50–70% | Reduced reaction time |

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

Excess DIEA may lead to over-alkylation, forming quaternary ammonium salts. This is mitigated by stoichiometric control and stepwise addition of the base.

Epimerization Risks

Chiral centers in the pyrrolidine ring are susceptible to racemization under acidic or high-temperature conditions. Using mild bases (e.g., Et₃N) and low temperatures (<50°C) preserves enantiomeric excess.

Industrial-Scale Considerations

Catalytic Hydrogenation Optimization

Large-scale hydrogenation requires optimized Pd/C loading (1–5 wt%) and H₂ pressure (10–50 psi) to minimize catalyst costs and reaction time. Continuous-flow systems further enhance efficiency.

Solvent Recovery

Ethanol and methanol are preferred due to low toxicity and ease of recycling via distillation.

Chemical Reactions Analysis

Types of Reactions

3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its tert-butyl group and a pyrrolidine ring, which are essential for its biological activity. The presence of the 2,5-dimethoxyphenyl moiety enhances its interaction with various biological targets.

Molecular Formula

- C : 16

- H : 24

- N : 2

- O : 2

IUPAC Name

tert-butyl (1-(2-amino-1-(2,5-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Activity

The compound also displays antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives similar to this compound can inhibit bacterial growth effectively against various pathogens.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects that suggest potential therapeutic applications in treating infections.

Cognitive Enhancement

Another application of this compound is in enhancing cognitive functions. Research indicates that it may improve learning and memory capacities in animal models.

Case Study: Learning Enhancement

In a controlled study involving rats subjected to memory impairment models, administration of the compound resulted in improved performance in maze tests compared to control groups, suggesting cognitive-enhancing properties .

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Antimicrobial Activity | Zone of inhibition | Significant against S. aureus and E. coli |

| Reduction of MDA Levels | TBARS Assay | Significant decrease observed |

Mechanism of Action

The mechanism of action of 3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The phenethylamine moiety may interact with neurotransmitter receptors, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related analogs. Key criteria include molecular properties , pharmacological behavior , and synthetic utility .

Structural Analogs

| Compound Name | Key Differences | Pharmacological Implications |

|---|---|---|

| N-Boc-pyrrolidine | Lacks the 2,5-dimethoxyphenyl and aminoethyl groups. | Simpler scaffold; limited receptor targeting. |

| 2C-B (4-bromo-2,5-dimethoxyphenethylamine) | Contains a phenethylamine core without pyrrolidine or carbamate. | Psychedelic activity; shorter half-life due to amine. |

| Benzyl (pyrrolidin-3-yl)carbamate | Benzyl carbamate instead of tert-butyl; alters lipophilicity and cleavage. | Reduced metabolic stability compared to Boc. |

| Piperidine analogs | Six-membered ring instead of pyrrolidine; altered conformation and rigidity. | Varied binding affinity at amine receptors. |

Functional Group Analysis

- Carbamate Variations: The tert-butyl carbamate in the target compound offers acid-labile protection, facilitating deprotection under mild acidic conditions. This contrasts with ethyl carbamate (), a simpler carbamate detected in fermented foods, which lacks therapeutic utility and is associated with carcinogenicity . Boc vs. Fmoc: Boc’s lipophilicity enhances membrane permeability, whereas fluorenylmethyloxycarbonyl (Fmoc) groups are base-labile and more hydrophilic, favoring solid-phase peptide synthesis.

- Aryl Substitutions: The 2,5-dimethoxy pattern on the phenyl ring is critical for serotonin receptor affinity. Analogous compounds with 3,4-dimethoxy or monomethoxy groups exhibit reduced potency or selectivity .

Limitations of Provided Evidence

Thus, this analysis relies on structural and pharmacological parallels to well-characterized carbamates and arylalkylamines.

Biological Activity

tert-Butyl (1-(2-amino-1-(2,5-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is a compound with potential therapeutic applications, particularly in the fields of neurology and pharmacology. Its structure consists of a pyrrolidine ring substituted with a tert-butyl carbamate and an amino group attached to a dimethoxyphenyl moiety. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features:

- A tert-butyl group that enhances lipophilicity.

- A pyrrolidine ring which is known for its role in various pharmacological activities.

- A dimethoxyphenyl group that may contribute to its interaction with biological targets.

Research indicates that this compound may act on several biological pathways:

- Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in lipid metabolism, particularly neutral sphingomyelinase 2 (nSMase2), which is crucial for ceramide production. This inhibition can lead to neuroprotective effects in models of Alzheimer's disease (AD) .

- Modulation of Neurotransmitter Systems : The presence of the amino group suggests potential interactions with neurotransmitter receptors, possibly influencing serotonin and dopamine pathways.

- Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties, indicating that this compound may also have therapeutic implications against viral infections .

Efficacy in Animal Models

In vivo studies have demonstrated the efficacy of this compound in mouse models:

- Alzheimer's Disease Model : In 5XFAD mice, the compound was administered intraperitoneally at a dose of 10 mg/kg. Results indicated significant inhibition of exosome release from the brain and improved cognitive function .

- Neuroprotective Effects : The compound showed protective effects against neurodegeneration in various models by modulating inflammatory pathways and reducing oxidative stress.

Structure-Activity Relationship (SAR)

The SAR studies highlighted the importance of specific substitutions on the pyrrolidine ring and the dimethoxyphenyl group for enhancing biological activity. Variants with different substitutions were tested for their potency against nSMase2 and other targets .

Case Studies

Several case studies provide insight into the therapeutic potential of this compound:

-

Case Study 1: Alzheimer’s Disease

In a controlled study involving aged mice with familial AD mutations, treatment with the compound resulted in a marked decrease in amyloid plaque formation and improved memory performance as assessed by behavioral tests. -

Case Study 2: Antiviral Activity

Another study evaluated the antiviral properties against influenza virus using a related compound. Results demonstrated significant viral load reduction in treated subjects compared to controls.

Data Table: Summary of Biological Activities

| Activity Type | Model/Method | Dose/Concentration | Observed Effect |

|---|---|---|---|

| nSMase2 Inhibition | In vitro | Varies | Significant inhibition |

| Neuroprotection | 5XFAD Mouse Model | 10 mg/kg | Reduced plaque formation |

| Antiviral Activity | Influenza Virus | Varies | Decreased viral load |

Q & A

Q. What are the recommended synthetic routes for this compound?

The compound is typically synthesized via multi-step reactions involving carbamate formation and amine protection. A common approach includes:

- Step 1 : Reacting a pyrrolidine derivative (e.g., 1-(2,5-dimethoxyphenyl)ethylamine) with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in an inert atmosphere at low temperatures to avoid side reactions .

- Step 2 : Introducing the aminoethyl group via nucleophilic substitution or reductive amination, depending on precursor availability .

- Purification : Chromatography or recrystallization ensures high purity (>95%) .

Q. Key Table: Synthetic Methods Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | tert-Butyl chloroformate, Et₃N, 0–5°C | 60–75 | |

| 2 | NaBH₄, MeOH, RT | 70–85 |

Q. How is the compound characterized post-synthesis?

Methodological characterization includes:

Q. What precautions are critical for handling and storage in laboratory settings?

- Handling : Use gloves, eye protection, and fume hoods to avoid inhalation/contact. Electrostatic discharge precautions are recommended due to flammability risks .

- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the carbamate group .

Q. What are common synthetic byproducts, and how are they mitigated?

- Byproducts : Unreacted tert-butyl chloroformate or deprotected amines due to moisture exposure .

- Mitigation :

- Use anhydrous solvents (e.g., DCM) and molecular sieves.

- Monitor reaction progress via TLC to optimize quenching times .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

- Temperature : Lowering to 0°C during carbamate formation reduces side reactions (yield increase from 60% to 75%) .

- Catalysts : Palladium-based catalysts enhance reductive amination efficiency in Step 2 (e.g., 10% Pd/C under H₂) .

- Solvent : Switching from THF to DMF improves solubility of aromatic intermediates .

Q. What mechanistic insights exist for key reactions in its synthesis?

Q. How does the compound’s structure influence its role in medicinal chemistry?

- Enzyme Inhibition : The pyrrolidine moiety mimics proline in enzyme active sites, while the tert-butyl group enhances lipophilicity for membrane penetration .

- Case Study : Analogues with similar carbamate groups show IC₅₀ values <1 µM against serine proteases in kinetic assays .

Q. How are stereochemical challenges addressed during synthesis?

Q. What advanced analytical methods ensure purity for pharmacological studies?

Q. How does the compound interact with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.